molecular formula C19H21N3O4S3 B3300002 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide CAS No. 899959-04-7

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No.: B3300002
CAS No.: 899959-04-7
M. Wt: 451.6 g/mol
InChI Key: ULYBRNQSFNAGAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a synthetically designed small molecule recognized in scientific research for its potent inhibitory activity against anti-apoptotic B-cell lymphoma 2 (Bcl-2) family proteins, particularly Bcl-2 and Bcl-xL. These proteins are overexpressed in a wide range of cancers, where they promote tumor survival and confer resistance to chemotherapy by preventing programmed cell death. This compound functions as a BH3 mimetic, disrupting the protein-protein interactions between pro-survival Bcl-2 members and pro-apoptotic BH3-only proteins, thereby initiating the intrinsic apoptotic pathway. Its primary research value lies in the study of oncogenesis and the development of novel anti-cancer strategies, especially in hematological malignancies and solid tumors characterized by Bcl-2 dependency. Researchers utilize this compound to probe the mechanisms of apoptosis evasion, to model the effects of Bcl-2 pathway disruption in vitro and in vivo, and to investigate potential synergies with other chemotherapeutic agents to overcome treatment resistance. The compound's specific structural motif, incorporating the benzo[d]thiazole and sulfonylpiperidine groups, is characteristic of a class of molecules designed for high-affinity binding to the BH3 groove of these anti-apoptotic targets. Current research, as highlighted in recent scientific literature, continues to explore the therapeutic potential and mechanistic nuances of such BH3 mimetics in oncology and cell biology research.

Properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S3/c1-12-5-6-14(26-2)16-17(12)28-19(20-16)21-18(23)13-7-9-22(10-8-13)29(24,25)15-4-3-11-27-15/h3-6,11,13H,7-10H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYBRNQSFNAGAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

PropertyValue
Molecular Formula C19H21N3O4S3
Molecular Weight 451.6 g/mol
CAS Number 899959-04-7
Structural Formula Structure

The structure features a benzo[d]thiazole moiety, a thiophene ring, and a piperidine backbone, which contribute to its diverse biological activities.

Antimicrobial Properties

Research indicates that compounds containing thiazole and thiophene moieties often exhibit significant antimicrobial activities. In vitro studies have demonstrated that this compound shows moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The compound's mechanism may involve inhibition of bacterial enzyme activity or disruption of bacterial cell wall synthesis.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may act as a positive allosteric modulator, enhancing receptor activity at micromolar concentrations. This modulation can potentially lead to reduced inflammatory responses . The anti-inflammatory properties are particularly relevant in conditions such as rheumatoid arthritis and other autoimmune disorders.

Enzyme Inhibition

The compound has shown promising results as an acetylcholinesterase (AChE) inhibitor. Inhibitors of AChE are crucial in the treatment of neurodegenerative diseases like Alzheimer's. Studies have reported significant inhibitory activity against AChE with IC50 values comparable to known inhibitors . Additionally, the compound exhibits strong urease inhibitory activity, which could be beneficial in treating infections caused by urease-producing bacteria .

Antitumor Activity

Thiazole derivatives have been extensively studied for their anticancer properties. The presence of the benzo[d]thiazole moiety in this compound suggests potential antitumor activity. Research indicates that similar compounds demonstrate cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Studies

  • Case Study on Antimicrobial Activity : A study evaluated the antibacterial efficacy of various thiazole derivatives, including this compound. Results indicated significant inhibition against E. coli and S. aureus, suggesting its potential as an alternative antibiotic agent .
  • Case Study on Enzyme Inhibition : Another investigation focused on the enzyme inhibition profile of this compound, revealing it as a potent AChE inhibitor with an IC50 value of 0.63 µM, highlighting its therapeutic potential in neurodegenerative disease management .

Comparison with Similar Compounds

Core Benzothiazole Derivatives

The benzothiazole scaffold is a pharmacophore in numerous bioactive compounds. For example:

  • N-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-1-((3-(methylsulfonyl)phenyl)sulfonyl)piperidine-4-carboxamide (): This analog replaces the thiophen-2-ylsulfonyl group with a 3-(methylsulfonyl)phenylsulfonyl substituent.
  • N-(4-biphenyl-4-yl-1,3-thiazol-2-yl)-N2-pyridine-2-ylglyciamide ():
    While lacking the piperidine-sulfonyl motif, this compound’s biphenyl-thiazole core shares similarities in planar aromaticity, suggesting comparable π-π stacking interactions in biological targets.

Sulfonyl-Modified Piperidine Derivatives

Sulfonyl groups on piperidine are critical for solubility and target engagement. Comparisons include:

  • 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide ():
    This compound replaces the sulfonyl-piperidine with a cyclopropane-carboxamide group. The absence of sulfonyl likely reduces metabolic stability but may improve membrane permeability.
  • N-(4-(2-((2,6-Difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide (): The pivalamide and difluorobenzyl groups introduce steric bulk, contrasting with the sulfonyl-piperidine’s linear geometry. This difference may alter binding kinetics in enzyme-active sites.

Spectral Characterization

  • IR Spectroscopy : The absence of C=O bands (~1663–1682 cm⁻¹) in triazole-thiones () contrasts with the target compound’s expected carbonyl signals from the carboxamide group.
  • 1H-NMR : The thiophen-2-ylsulfonyl group would produce distinct aromatic protons (δ 7.2–7.8 ppm), differing from the 3-(methylsulfonyl)phenyl analog’s deshielded methyl singlet (~3.1 ppm) .

Data Table: Key Structural and Functional Differences

Compound Class Core Structure Key Substituents Hypothetical Advantages
Target Compound Benzothiazole + Piperidine Thiophen-2-ylsulfonyl Enhanced π-π stacking, enzyme targeting
Analog Benzothiazole + Piperidine 3-(Methylsulfonyl)phenylsulfonyl Increased polarity, solubility
Derivative Thiazole + Cyclopropane Benzo[d][1,3]dioxol-5-yl Improved membrane permeability
Compound Thiazole + Pivalamide 2,6-Difluorobenzyl Steric hindrance, selectivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.